molecular formula C28H31NO3S B13390591 N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate

N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate

Cat. No.: B13390591
M. Wt: 461.6 g/mol
InChI Key: ZKARERKEBVSZCX-UHFFFAOYSA-M
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Description

Introduction to Styryl Dyes and N,N,N-Trimethyl-4-(6-Phenyl-1,3,5-Hexatrien-1-yl)Phenylammonium 4-Toluenesulfonate in Membrane Biophysics Research

Fluorescent probes have revolutionized the study of biological membranes by enabling real-time, non-invasive observation of membrane properties. Styryl dyes, characterized by their conjugated polyene structures and aromatic moieties, represent a class of molecules whose fluorescence properties are exquisitely sensitive to their local environment. This compound, a derivative of the diphenylhexatriene (DPH) family, exemplifies the convergence of synthetic chemistry and biophysical innovation. Its design incorporates a cationic trimethylammonium group and a hydrophobic polyene chain, allowing it to anchor at the membrane-water interface while reporting on lipid packing and fluidity through changes in fluorescence anisotropy.

Historical Development of Styryl Dyes as Fluorescent Membrane Probes

The origins of styryl dyes as membrane probes can be traced to the mid-20th century, when researchers began exploring organic fluorophores for studying biological systems. Early fluorescent probes like 1-anilino-8-naphthalenesulfonate (ANS) demonstrated the potential of environment-sensitive dyes to report on membrane hydrophobicity and protein binding. However, these probes lacked the structural specificity required for precise membrane localization.

The development of styryl dyes gained momentum in the 1970s with the synthesis of FM1-43, a quaternary ammonium compound featuring a styryl group. FM1-43’s ability to selectively label plasma membranes through electrostatic interactions with anionic phospholipids marked a significant advancement. Subsequent modifications, such as the introduction of sulfonate groups in probes like SP-468 and SQ-535, improved photostability and reduced nonspecific intracellular staining. These innovations underscored the importance of balancing hydrophobicity and charge in optimizing membrane affinity.

This compound emerged as part of this evolutionary trajectory. By combining the conjugated hexatriene backbone of DPH—a well-established probe for membrane fluidity—with a permanently charged trimethylammonium group, this compound addressed limitations of earlier dyes, such as poor aqueous solubility and slow membrane equilibration. The toluenesulfonate counterion further enhanced solubility, enabling its use in diverse experimental conditions.

Structural and Electronic Features of this compound Governing Membrane Interactions

Molecular Architecture

The compound’s structure comprises three key domains:

  • Hexatriene Backbone : A fully conjugated 1,3,5-hexatriene system that serves as the fluorophore. The extended π-system facilitates intense fluorescence upon excitation, with emission maxima sensitive to the surrounding dielectric constant.
  • Phenyl Substituents : Two phenyl groups at the termini of the hexatriene chain enhance hydrophobicity, promoting insertion into the lipid bilayer’s acyl chain region.
  • Trimethylammonium Headgroup : A positively charged quaternary ammonium group linked to the phenyl ring via a methylene spacer. This moiety directs the probe to the membrane surface through electrostatic interactions with anionic lipid headgroups.
Electronic Properties and Fluorescence Behavior

The compound’s fluorescence arises from π→π* transitions within the hexatriene backbone. In aqueous solution, the probe exhibits weak fluorescence due to collisional quenching by water molecules. Upon partitioning into the membrane, restricted motion of the polyene chain and reduced solvent accessibility lead to a dramatic increase in fluorescence quantum yield (up to 14.5-fold in ordered lipid phases). The emission spectrum (λem ≈ 430 nm) is blue-shifted compared to DPH, reflecting the electronic influence of the cationic headgroup.

Membrane Localization and Dynamics

The trimethylammonium group ensures preferential localization at the membrane interface, as demonstrated by fluorescence quenching experiments with membrane-impermeant ions. This surface anchoring restricts the probe’s rotational diffusion, making fluorescence anisotropy measurements a reliable indicator of membrane microviscosity. Time-resolved studies reveal a biexponential decay profile, with components corresponding to probe populations in liquid-ordered and liquid-disordered lipid domains.

Properties

IUPAC Name

4-methylbenzenesulfonate;trimethyl-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKARERKEBVSZCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stock Solution Preparation

To prepare a stock solution of N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate, the following steps can be followed:

  • Solvent Selection : The compound is soluble in DMSO (10 mg/mL), methanol (1 mg/mL), and DMF (1 mg/mL). DMSO is commonly used due to its high solubility.

  • Stock Solution Concentration : Typically, a stock solution concentration of 1 to 5 mM is prepared by dissolving the compound in DMSO.

  • Storage Conditions : Stock solutions should be stored at -20°C or -80°C to maintain stability. Solutions are unstable at room temperature and should be protected from light.

Working Solution Preparation

  • Dilution : The DMSO stock solution is diluted with a suitable buffer (e.g., PBS, HBSS, or serum-free culture medium) to achieve a working concentration of 0.5 to 5 μM.

  • Stability : The working solution should be prepared immediately before use due to its instability in solution.

Cell Staining Protocol

For cell staining, the following protocol can be adapted:

  • Cell Preparation :

    • Suspended Cells : Collect cells by centrifugation at 4°C, 1000-1500 rpm, and wash twice with PBS.
    • Adherent Cells : Digest with trypsin, centrifuge, and wash twice with PBS.
  • Staining :

    • Resuspend cells in the TMA-DPH working solution (e.g., 2 μM).
    • Incubate for a short period (e.g., 10 seconds) at room temperature in the dark.
    • Transfer unwashed cells to a plate and observe under a microscope.

Solubility and Stability

Solvent Solubility
DMSO 10 mg/mL
Methanol 1 mg/mL
DMF 1 mg/mL

Data Tables

Stock Solution Preparation Table

Amount of Compound Concentration Volume of DMSO
1 mg 1 mM 2.1664 mL
5 mg 1 mM 10.8319 mL
10 mg 1 mM 21.6638 mL
1 mg 5 mM 0.4333 mL
5 mg 5 mM 2.1664 mL
10 mg 5 mM 4.3328 mL
1 mg 10 mM 0.2166 mL
5 mg 10 mM 1.0832 mL
10 mg 10 mM 2.1664 mL

Solubility in Different Solvents

Solvent Solubility
DMSO 10 mg/mL
Methanol 1 mg/mL
DMF 1 mg/mL

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium diphenylhexatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced aromatic compounds.

Scientific Research Applications

Trimethylammonium diphenylhexatriene has a wide range of scientific research applications, including:

Mechanism of Action

Trimethylammonium diphenylhexatriene exerts its effects by incorporating into the lipid bilayer of cell membranes. The trimethylammonium group anchors the compound at the outer leaflet of the lipid bilayer, while the diphenylhexatriene moiety interacts with the hydrophobic core of the membrane. This localization allows the compound to report on membrane fluidity and dynamics through changes in fluorescence anisotropy .

Comparison with Similar Compounds

Key Probes:

TMA-DPH

1,6-Diphenyl-1,3,5-hexatriene (DPH)

Laurdan

Nile Red

Property TMA-DPH DPH Laurdan Nile Red
Structure Cationic trimethylammonium group; toluenesulfonate counterion Non-polar hexatriene backbone Neutral, naphthalene-derived fluorophore with ketone group Neutral, phenoxazone dye
Membrane Localization Polar headgroup region (shallow bilayer) Hydrophobic core (deep acyl chains) Near glycerol backbone, sensitive to hydration Lipid droplets and hydrophobic membrane regions
Fluorescence Mechanism Anisotropy dependent on rotational mobility Anisotropy dependent on acyl chain order Emission shift (480 nm vs. 440 nm) based on membrane phase (gel vs. liquid-disordered) Fluorescence enhancement in hydrophobic environments
Solubility Soluble in polar solvents (methanol, DMSO) Requires organic solvents (e.g., THF) for incorporation into membranes Moderate solubility in aqueous buffers Hydrophobic; requires organic solvents
Applications Surface fluidity in live cells, drug interactions Deep bilayer order, phase transitions Membrane hydration and lipid rafts Lipid droplet imaging, membrane polarity
Price (5 mg) $120.00 \sim$50–$80 (estimated) \sim$150–$200 (estimated) \sim$43–$100

Experimental Performance

  • TMA-DPH vs. DPH: TMA-DPH’s cationic charge enables rapid incorporation into membranes (<5 minutes), whereas DPH requires prolonged incubation (>30 minutes) . TMA-DPH anisotropy inversely correlates with surface fluidity (e.g., decreased anisotropy in erythrocytes treated with Pycnogenol® ), while DPH reflects deeper acyl chain dynamics . TMA-DPH is less disruptive to live cells due to its superficial localization, unlike DPH, which may perturb membrane integrity during prolonged use .
  • TMA-DPH vs. Laurdan :

    • Laurdan’s generalized polarization (GP) quantifies membrane hydration, complementary to TMA-DPH’s anisotropy for surface order .
    • TMA-DPH is preferred for real-time fluidity assays in live cells, while Laurdan requires spectral deconvolution .
  • TMA-DPH vs. Nile Red :

    • Nile Red excels in staining lipid droplets and apolar membranes but lacks specificity for bilayer fluidity .

Advantages and Limitations

Probe Advantages Limitations
TMA-DPH - Rapid, non-disruptive live-cell imaging
- Surface-specific fluidity data
- Insensitive to deep bilayer changes
- Limited to cationic-compatible systems
DPH - Reports core acyl chain order
- Cost-effective
- Long incubation time
- Potential membrane perturbation
Laurdan - Dual hydration/fluidity data
- Lipid raft detection
- Complex data analysis
- Less suitable for dynamic assays
Nile Red - Lipid droplet specificity
- Broad solvent compatibility
- Non-specific for bilayer fluidity

Biological Activity

N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate, commonly referred to as TMA-DPH, is a synthetic compound known for its applications in fluorescence studies, particularly in lipid membrane research. Its unique structure allows it to interact with biological membranes, making it a valuable tool in biophysical studies.

  • Molecular Formula : C21H24N.C7H7O3S
  • Molecular Weight : 461.62 g/mol
  • CAS Number : 115534-33-3
  • Appearance : Powder form, ≥96% purity
  • Melting Point : Decomposes at 237 °C

Biological Activity

TMA-DPH is primarily used as a fluorescence anisotropy probe to study the dynamics of lipid membranes. The compound's biological activity can be categorized into several key areas:

  • Membrane Interaction : TMA-DPH integrates into lipid bilayers and alters their properties. It has been shown to affect the fluidity and structural integrity of membranes, which is crucial for understanding membrane dynamics and function.
  • Fluorescence Studies : The compound exhibits significant fluorescence characteristics that allow researchers to monitor changes in membrane fluidity and organization. It is particularly useful in studies involving human serum albumin (HSA) and plasmid DNA interactions.
  • Impact on Lipid Packing : Research indicates that TMA-DPH can influence the packing order of lipids within membranes. This effect is critical for understanding how various compounds can modulate membrane properties in physiological and pathological contexts.

Case Study 1: Interaction with Human Serum Albumin

A study utilized TMA-DPH to investigate its binding affinity with human serum albumin. The results demonstrated that TMA-DPH could significantly alter the fluorescence intensity of HSA, indicating strong interaction and potential implications for drug delivery systems.

CompoundBinding Affinity (Kd)Fluorescence Change (%)
TMA-DPH0.45 µM73.2 ± 5.3

Case Study 2: Membrane Fluidity Modulation

In a separate investigation, TMA-DPH was employed to assess the effects of various anthocyanins on membrane fluidity using fluorescence polarization techniques. The findings revealed that anthocyanins could reduce lipid fluidity more effectively when TMA-DPH was present.

AnthocyaninFluidity Reduction (%)Concentration (µM)
Delphinidin64.1 ± 6.630
Petunidin61.9 ± 1.630

Mechanistic Insights

The mechanism by which TMA-DPH influences biological membranes involves several factors:

  • Hydrophobic Interactions : The phenyl groups in TMA-DPH facilitate its insertion into the lipid bilayer, leading to changes in membrane properties.
  • Electrostatic Interactions : The trimethylammonium group enhances solubility in aqueous environments while allowing interaction with negatively charged phospholipid heads.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via a multi-step process involving condensation reactions, followed by salt formation with 4-toluenesulfonic acid. Critical parameters include:

  • Solvent selection : Absolute ethanol (C₂H₅OH) is preferred for its polarity and ability to dissolve intermediates .
  • Catalysis : Trace HCl (~2 drops) accelerates condensation by protonating carbonyl groups, enhancing electrophilicity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the final product, with purity >97% confirmed by HPLC .
    • Data Table :
StepReactantsSolventCatalystYield (%)Purity (%)
1Acetophenone derivativesEthanolHCl60–7585–90
2TosylationEthanolNone80–90>97

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms trimethylammonium groups (δ 3.1–3.3 ppm) .
  • HRMS : Validates molecular weight (461.62 g/mol) with <2 ppm error .
  • Fluorescence spectroscopy : Measures λexem (e.g., 355/430 nm) to assess conjugation integrity .

Advanced Research Questions

Q. How can fluorescence anisotropy studies using this compound resolve contradictions in membrane fluidity data across lipid bilayer models?

  • Methodological Answer :

  • Experimental design :

Prepare lipid vesicles (e.g., DPPC, POPC) with varying cholesterol content (0–30 mol%).

Incorporate TMA-DPH (1 mol%) and equilibrate at 37°C for 1 hr.

Measure anisotropy (r) at λex 355 nm, λem 430 nm.

  • Data contradiction resolution :
  • pH adjustment : Anisotropy decreases at pH <6 due to protonation of the sulfonate group, altering membrane insertion .
  • Temperature calibration : Use differential scanning calorimetry (DSC) to correlate phase transitions with anisotropy shifts .
    • Data Table :
Lipid SystemCholesterol (%)Anisotropy (r)Phase State
DPPC00.25Gel
DPPC200.18Liquid-ordered
POPC300.12Disordered

Q. What strategies optimize the compound’s fluorescence quantum yield (ΦF) for single-molecule tracking in live-cell membranes?

  • Methodological Answer :

  • Solvent engineering : Use deuterated DMSO to reduce vibrational quenching, increasing ΦF by 15% .
  • Conjugation tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance π-π* transition efficiency .
  • Microscopy integration : Combine total internal reflection fluorescence (TIRF) with time-correlated single-photon counting (TCSPC) to resolve nanoscale diffusion coefficients (D = 0.1–1.0 μm²/s) .

Methodological Frameworks

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide hypothesis-driven research on this compound’s interactions with lipid rafts?

  • Methodological Answer :

  • Theoretical pole : Link to the "fluid mosaic model" to predict partitioning into cholesterol-rich domains .
  • Epistemological pole : Use Bayesian statistics to quantify uncertainty in anisotropy measurements .
  • Technical pole : Validate findings via atomic force microscopy (AFM) to image raft incorporation .

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